1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one 1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 821016-25-5
VCID: VC17288013
InChI: InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12-13/h2-5,7H,6,8H2,1H3
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one

CAS No.: 821016-25-5

Cat. No.: VC17288013

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one - 821016-25-5

Specification

CAS No. 821016-25-5
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-[(4-methoxyphenyl)methyl]-4H-pyrazol-3-one
Standard InChI InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12-13/h2-5,7H,6,8H2,1H3
Standard InChI Key RDXMBFOQVILFPM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)CC=N2

Introduction

Chemical Characteristics and Structural Insights

Molecular Architecture

The compound features a pyrazol-5(4H)-one ring system, where the 1-position is substituted with a 4-methoxybenzyl group (Figure 1). The hydrochloride salt form has the molecular formula C₁₁H₁₄ClN₃O and a molecular weight of 239.701 g/mol . Key physicochemical parameters include a calculated exact mass of 239.082535 and a topological polar surface area (PSA) of 53.07 Ų, indicative of moderate solubility .

Table 1: Key physicochemical properties

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₃O
Molecular Weight239.701 g/mol
Exact Mass239.082535
Topological Polar Surface Area53.07 Ų
LogP2.905

The free base form (without hydrochloride) would correspond to C₁₁H₁₃N₃O₂, though experimental data for this form remains less documented.

Spectroscopic Characterization

In its hydrochloride form, nuclear magnetic resonance (NMR) studies reveal distinct signals:

  • ¹H NMR (CDCl₃): δ 8.95 (s, 1H, pyrazole-H), 7.12–6.84 (m, aromatic protons), 5.52 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃) .

  • ¹³C NMR: Peaks at δ 160.1 (C=O), 158.9 (aromatic C-O), and 55.2 (OCH₃) .

Synthesis and Derivative Development

Core Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A seminal method involves:

  • Starting Material: 1-(4-Methoxybenzyl)-1H-indole-3-carbohydrazide .

  • Reagents: Ethyl ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile.

  • Conditions: Reflux in ethanol (8–12 h) .

Table 2: Representative synthesis yields

DerivativeYield (%)Melting Point (°C)
Ethyl 5-amino-1-(1-(4-methoxybenzyl)-1H-indole-3-carbonyl)-1H-pyrazole-4-carboxylate83135–137
1-(1-(4-Methoxybenzyl)-1H-indole-3-carbonyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one68186–188

Debenzylation and Side Reactions

Heating with acetylacetone in ethanol induces debenzylation, yielding (3,5-dimethyl-1H-pyrazol-1-yl)(1H-indol-3-yl)methanone . This reactivity underscores the lability of the 4-methoxybenzyl group under prolonged thermal stress.

Pharmacological Evaluation

Antitumor Activity

Derivatives of 1-(4-methoxybenzyl)-1H-pyrazol-5(4H)-one exhibit promising anticancer profiles:

  • In vitro MTT assays against lung (A549, PC-9) and melanoma (A375) cell lines showed IC₅₀ values <30 μM for select analogs .

  • Mechanism: Preliminary data suggest topoisomerase II inhibition, though detailed mechanistic studies are pending .

Table 3: Anticancer activity of key derivatives

CompoundA549 IC₅₀ (μM)PC-9 IC₅₀ (μM)
4-[(1H-Indol-3-yl)methylene]-1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazole-5-one28.425.1
4-{4-[(1-Benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid31.226.8

Analytical and Regulatory Considerations

Chromatographic Behavior

High-performance liquid chromatography (HPLC) methods for purity assessment typically employ:

  • Column: C18 reverse-phase

  • Mobile Phase: Acetonitrile/water (70:30 v/v)

  • Retention Time: 6.8 min (for hydrochloride salt) .

Regulatory Status

Under the Harmonized System (HS), the compound falls under 2933199090, attracting a 6.5% MFN tariff . Safety data sheets (SDS) remain proprietary, necessitating caution in handling.

Future Directions and Challenges

Optimization Strategies

  • Bioisosteric Replacement: Substituting the 4-methoxybenzyl group with trifluoromethyl or heteroaromatic moieties may enhance blood-brain barrier penetration.

  • Prodrug Development: Esterification of the pyrazolone carbonyl could improve oral bioavailability.

Unresolved Questions

  • Metabolic Fate: Hepatic clearance pathways remain uncharacterized.

  • Target Engagement: Proteomics studies are needed to identify direct protein targets.

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